molecular formula C15H23N3O B253853 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine

Cat. No. B253853
M. Wt: 261.36 g/mol
InChI Key: AIRRFPYAEBFYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP is a piperazine derivative that has been synthesized and studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.

Mechanism of Action

The mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and stress response.
Biochemical and Physiological Effects:
Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In neurodegenerative diseases, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.

Advantages and Limitations for Lab Experiments

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, its stability, and its potential therapeutic properties. However, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine and its signaling pathways.
2. Studies on the pharmacokinetics and pharmacodynamics of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in vivo.
3. Development of new derivatives of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine with improved solubility and potency.
4. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in other diseases, such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied for its anti-cancer and neuroprotective properties, and its mechanism of action involves modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including further studies on its mechanism of action and its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can be synthesized using different methods, including the reaction of 1-bromo-4-(2-pyridin-2-ylethyl)piperazine with butyric acid under basic conditions. The reaction yields 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine as a white solid that can be purified using column chromatography. Other methods involve the use of different starting materials and conditions, such as the reaction of 1-(2-pyridin-2-ylethyl)piperazine with butyryl chloride in the presence of a base.

properties

Product Name

1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C15H23N3O/c1-2-5-15(19)18-12-10-17(11-13-18)9-7-14-6-3-4-8-16-14/h3-4,6,8H,2,5,7,9-13H2,1H3

InChI Key

AIRRFPYAEBFYRO-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2

Canonical SMILES

CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

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